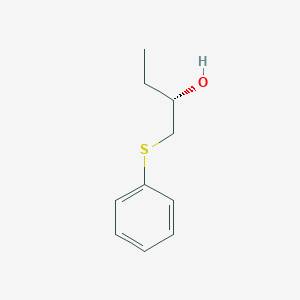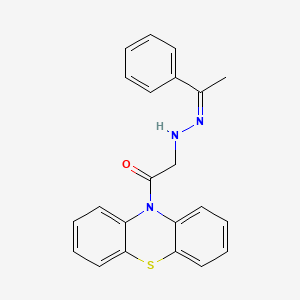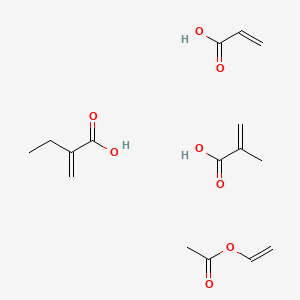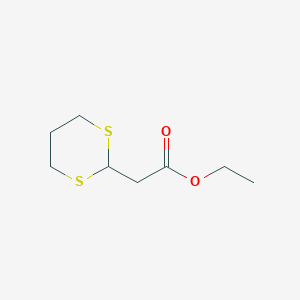![molecular formula C10H16O B14478951 8,8-Dimethylbicyclo[4.2.0]octan-2-one CAS No. 65840-28-0](/img/structure/B14478951.png)
8,8-Dimethylbicyclo[4.2.0]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Dimethylbicyclo[420]octan-2-one is a bicyclic ketone with a unique structure that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[4.2.0]octan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a rhodium (I) complex as a catalyst, which facilitates the formation of the bicyclic structure from terminal aryl alkynes through a one-pot procedure . This method involves a sequence of reactions, including head-to-tail homocoupling and zipper annulation of the resulting gem-enyne.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to produce this compound on a larger scale. The use of robust catalysts and optimized reaction conditions ensures high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 8,8-Dimethylbicyclo[4.2.0]octan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8,8-Dimethylbicyclo[4.2.0]octan-2-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of 8,8-Dimethylbicyclo[4.2.0]octan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, making it a versatile compound in biochemical pathways. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
- 8,8-Dimethylbicyclo[4.2.0]octan-7-one
- 7,8-Dimethylbicyclo[4.2.0]octane
- 8-Methylenebicyclo[4.2.0]octan-2-one
Comparison: 8,8-Dimethylbicyclo[4.2.0]octan-2-one is unique due to its specific ketone placement at the 2-position, which influences its reactivity and interaction with other molecules.
Eigenschaften
CAS-Nummer |
65840-28-0 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
8,8-dimethylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C10H16O/c1-10(2)6-7-4-3-5-8(11)9(7)10/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZDQKIBIQISLWPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2C1C(=O)CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)

![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)

![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)


![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)

![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)
